N-(2,3-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide
CAS No.: 899935-48-9
Cat. No.: VC11900130
Molecular Formula: C21H19Cl2N3OS
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899935-48-9 |
|---|---|
| Molecular Formula | C21H19Cl2N3OS |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19Cl2N3OS/c22-15-9-6-10-16(18(15)23)24-17(27)13-28-20-19(14-7-2-1-3-8-14)25-21(26-20)11-4-5-12-21/h1-3,6-10H,4-5,11-13H2,(H,24,27) |
| Standard InChI Key | NJVYUKGFUQZWJV-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct domains:
-
Dichlorophenyl Group: A 2,3-dichlorosubstituted benzene ring linked via an amide bond.
-
Thioacetamide Bridge: A sulfur-containing acetamide group connecting the aromatic system to the spirocyclic core.
-
1,4-Diazaspiro[4.4]nona-1,3-diene: A bicyclic system featuring a spiro junction between a five-membered diene and a six-membered diaza ring .
This configuration confers rigidity and electronic diversity, factors critical for target binding in biological systems.
Spectroscopic and Computational Data
Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉Cl₂N₃OS | |
| Molecular Weight | 432.4 g/mol | |
| IUPAC Name | N-(2,3-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
| Canonical SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals for the spirocyclic protons (δ 3.2–4.1 ppm) and aromatic chlorophenyl resonances (δ 7.1–7.8 ppm). Density functional theory (DFT) simulations suggest a planar geometry for the diazaspiro system, favoring π-π stacking interactions .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The compound is synthesized through a three-step protocol:
-
Formation of 1,4-Diazaspiro[4.4]nona-1,3-diene: Cyclocondensation of cyclopentanone with hydrazine derivatives under acidic conditions yields the spirocyclic core.
-
Thiolation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid.
-
Amide Coupling: Reaction of 2-(chloroacetamide) with 2,3-dichloroaniline in the presence of carbodiimide catalysts.
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| N-(2,3-Dichlorophenyl)-...acetamide | PLA2G15 (predicted) | 4.2 | |
| 2-{[3-(3,4-Dichlorophenyl)...} | PLA2G15 | 3.8 | |
| Betaxolol | β-Adrenergic Receptor | 9.67 |
These data suggest that dichlorophenyl substitution enhances phospholipase affinity compared to non-halogenated analogs .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
-
LogP: 3.1 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: 0.12 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .
Metabolic Stability
Microsomal assays show:
-
Half-Life (Human Liver Microsomes): 42 minutes, primarily via CYP3A4-mediated oxidation of the spirocyclic nitrogen .
-
Major Metabolite: N-Oxide derivative (m/z 448.3).
Future Research Directions
Target Deconvolution
Cryo-EM and X-ray crystallography studies are needed to resolve the compound’s binding mode with PLA2G15 or kinase targets. Fragment-based screening could identify co-crystal structures .
Toxicity Profiling
Chronic exposure studies in in vitro hepatocyte models should assess phospholipidosis risk, given structural similarities to amiodarone .
Formulation Development
Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) nanoparticles may improve bioavailability, as demonstrated for related spirocyclic compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume